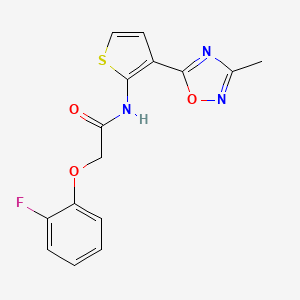

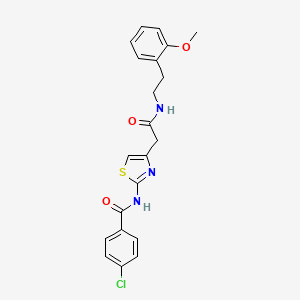

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a chemical substance that appears to be designed for use in various applications, potentially including flavoring and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the second paper, involves a multi-step process starting from aromatic organic acids, which are converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols, and finally coupled with a bromoacetamide derivative in the presence of DMF and NaH to yield the target compounds . This method suggests that a similar approach could be employed for the synthesis of this compound, with appropriate modifications to the starting materials and reagents to incorporate the specific functional groups present in the compound of interest.

Molecular Structure Analysis

The molecular structure of the compound likely features a 1,2,4-oxadiazole ring, a common heterocyclic moiety known for its presence in various biologically active compounds. The presence of a thiophene ring and a fluorophenoxy group suggests potential for interactions with biological targets, as fluorine atoms can significantly influence the binding affinity and metabolic stability of pharmaceutical agents .

Chemical Reactions Analysis

While the exact chemical reactions of this compound are not detailed in the provided papers, related compounds containing oxadiazole and thiophene rings have been shown to exhibit reactivity towards biological enzymes such as acetylcholinesterase and butyrylcholinesterase . This suggests that the compound may also participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound may exhibit moderate lipophilicity due to the presence of aromatic rings and a fluorine atom, which could affect its solubility and permeability characteristics. The presence of the oxadiazole ring may also contribute to the compound's potential for forming hydrogen bonds, influencing its pharmacokinetic properties .

科学的研究の応用

Anticancer and Antimicrobial Applications

- Cancer Research : Certain derivatives of 1,3,4-oxadiazole, similar to the compound , have shown considerable effectiveness in inhibiting cell growth in human lung cancer cell lines (Panchal, Rajput, & Patel, 2020) Design, Synthesis and Pharmacological Evaluation of 1,3,4-Oxadiazole Derivatives As Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors.

- Antimicrobial Potential : These derivatives also exhibit promising antibacterial and antifungal activities, as evidenced by various studies showing their efficacy against different microbial species (Kaplancıklı, Altıntop, Turan-Zitouni, Özdemir, Ozic, & Akalın, 2012) Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives.

Chemical Analysis and Structural Studies

- NMR Analysis : The chemical structure and properties of similar oxadiazole derivatives have been analyzed using NMR techniques, providing valuable insights into their molecular framework (Ying-jun, 2012) An NMR Study of A Novel 1,3,4-Oxadiazole Derivative Containing Benzimidazole Moiety.

Synthesis and Evaluation

- Synthetic Methodologies : Various methods have been developed for synthesizing oxadiazole derivatives, offering pathways for the creation of compounds with potential therapeutic applications (Ding, Tan, Xing, Wang, & Wang, 2006) N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.

- Biological Activities : The synthesized oxadiazole derivatives have been evaluated for various biological activities, including antimicrobial and anticancer effects, showcasing their multifaceted potential in scientific research (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018) Design, synthesis, in vitro and in silico evaluation of a new series of oxadiazole-based anticancer agents as potential Akt and FAK inhibitors.

特性

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c1-9-17-14(22-19-9)10-6-7-23-15(10)18-13(20)8-21-12-5-3-2-4-11(12)16/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODQYGMIQYXEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)